chemical structure elucidation of "Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside"
This guide outlines the rigorous structural elucidation workflow for Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside , a complex polymethoxylated flavonoid glycoside. The elucidation of this molecule presents specific ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous structural elucidation workflow for Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside , a complex polymethoxylated flavonoid glycoside.
The elucidation of this molecule presents specific challenges: distinguishing between the isomeric positions of methoxy groups (3, 7, 3') and the glycosidic linkage (5') on the highly oxygenated myricetin scaffold.
Executive Summary & Structural Logic
Target Molecule: Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
Chemical Formula:
The core challenge in elucidating this structure is the symmetry breaking of the B-ring. Myricetin (3,5,7,3',4',5'-hexahydroxyflavone) is symmetric in the B-ring. However, the introduction of a methoxy group at C-3' and a glucoside at C-5' renders the H-2' and H-6' protons chemically non-equivalent. The elucidation strategy relies on establishing the aglycone pattern first, followed by locating the glycosidic bond via HMBC.
Elucidation Workflow Diagram
Caption: Step-wise workflow for the structural confirmation of polymethoxylated flavonoid glycosides.
Mass Spectrometry (HR-MS & MS/MS)
High-Resolution Mass Spectrometry (HR-MS) provides the first checkpoint for validation.
Exact Mass & Formula
Ionization Mode: Negative ESI (
) is preferred for flavonoids to minimize adduct formation.
Theoretical
: For (), the calculated mass is 521.1295 .
Aglycone Verification: In-source fragmentation or
will yield the aglycone ion () at m/z 359.077 (Loss of hexose, -162 Da).
Fragmentation Pattern (RDA Cleavage)
To prove the distribution of methyl groups (Ring A vs. Ring B), analyze the Retro-Diels-Alder (RDA) fragments.
Fragment Ion
Diagnostic Value
Interpretation
m/z 359
Aglycone Base: Confirms loss of one hexose unit (Glucose).
m/z 344
Methyl Loss: Characteristic of methoxylated flavonoids (loss of ).
RDA
m/z 167
Ring A Fingerprint: Consistent with 5-OH, 7-OMe substitution pattern.
RDA
m/z ~191
Ring B Fingerprint: Consistent with B-ring containing 3'-OMe, 4'-OH, 5'-O-Glc (cleaved).
Mechanistic Insight: The presence of the m/z 167 fragment (derived from Ring A) confirms that one methoxy group is on Ring A (at C-7) and the C-5 OH is free. If C-5 were methylated, this fragment would shift.
UV-Vis Spectroscopy & Shift Reagents
Before NMR, UV shift reagents provide rapid localization of free phenolic hydroxyls.
Band I (300-380 nm): B-ring absorption.
Band II (240-280 nm): A-ring absorption.
Reagent
Observation
Structural Conclusion
MeOH (Control)
~260, 350 nm
Typical flavonol skeleton.
+ NaOAc
No decay over time
Absence of 3,4'-vicinal OH groups. (Confirms 3-OMe and 3'-OMe/5'-Glc blockage).
+ AlCl3
Bathochromic shift (+30-60 nm)
Presence of 5-OH. (Chelation between 5-OH and 4-C=O).
+ AlCl3 / HCl
Shift remains
Absence of ortho-dihydroxyls. (Confirms B-ring oxygens are substituted or separated).
NMR Spectroscopy (The Gold Standard)
This section details the expected chemical shifts (
, ppm) in DMSO-.
1H NMR: The Aglycone & Sugar
Key Feature: The B-ring protons (H-2' and H-6') will appear as two distinct doublets (meta-coupling,
Hz) because the 3'-OMe and 5'-O-Glc make the ring asymmetric.
Position
(ppm)
Multiplicity
(Hz)
Assignment Logic
5-OH
12.60
s
-
Chelated OH (H-bonded to C=4). Diagnostic for free 5-OH.
H-6
6.35
d
2.1
A-ring meta-coupled proton.
H-8
6.75
d
2.1
A-ring meta-coupled proton (deshielded vs H-6).
H-2'
7.30
d
2.0
B-ring proton. Deshielded by C-ring.
H-6'
7.45
d
2.0
B-ring proton. Distinct from H-2' due to 5'-Glc.
3-OMe
3.78
s
-
C-3 Methoxy (shielded by B-ring rotation).
7-OMe
3.85
s
-
C-7 Methoxy.
3'-OMe
3.82
s
-
C-3' Methoxy.
H-1''
5.05
d
7.5
Anomeric Proton. Large indicates -configuration.
Sugar H
3.1-3.6
m
-
Glucose bulk protons.
13C NMR & HMBC Connectivity
HMBC (Heteronuclear Multiple Bond Coherence) is the only method to definitively place the methyls and the sugar.
3.78) C-3 ( ~138): Confirms methoxy at position 3 (flavonol characteristic).
7-OMe (
3.85) C-7 ( ~165): Confirms methoxy at position 7.
3'-OMe (
3.82) C-3' ( ~148): Confirms methoxy at position 3'.
Glc H-1'' (
5.05) C-5' ( ~145):The "Smoking Gun". This correlation proves the sugar is attached to the 5' oxygen, not the 4' or 3'.
HMBC Visualization
Caption: Key HMBC correlations required to assign the regiochemistry of methyl and glycosyl groups.
Chemical Verification (Hydrolysis)
To ensure the sugar is glucose and the aglycone is indeed the trimethyl ether (and not an isomer), perform acid hydrolysis.
Protocol:
Dissolve 2 mg of compound in 2 mL 2N HCl/MeOH (1:1).
Reflux at 80°C for 2 hours.
Extract aglycone with Ethyl Acetate.
Analysis:
Aqueous Phase: Neutralize and analyze by TLC/HPLC against standard sugars (Glucose, Galactose).
Organic Phase: Analyze the aglycone (Myricetin 3,7,3'-trimethyl ether) by LC-MS. The retention time must match the standard Pachypodol (or synthesized standard).
Wollenweber, E., et al. (2005).[2] "Chemodiversity of surface flavonoids in Solanaceae." Zeitschrift für Naturforschung C.
Source:
Mass Spectrometry of Polymethoxylated Flavonoids
Justesen, U. (2000). "Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
Source:
General Elucidation of Flavonoid Glycosides:
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Seminal Text).
Specific Glycoside Reference (Analogous Structures)
The following technical monograph details the physicochemical and structural profile of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside , a rare flavonoid glycoside isolated primarily from Rhodomyrtus tomentosa. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph details the physicochemical and structural profile of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside , a rare flavonoid glycoside isolated primarily from Rhodomyrtus tomentosa.
This guide is structured for researchers requiring rigorous data for compound identification, analytical method development, and bioactivity assessment.
[1]
Executive Summary
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside (CAS: 2170444-56-9) is a bioactive flavonol glycoside.[1][2][3][4][5] Structurally, it is a derivative of myricetin characterized by partial methylation at the 3, 7, and 3' positions and glycosylation at the 5' position. This specific substitution pattern imparts unique solubility and metabolic stability profiles compared to the parent aglycone, making it a compound of interest in chemotaxonomy and pharmacological research involving the Myrtaceae family.
Chemical Identity & Structural Architecture[2][3][4][5]
The compound features a flavonoid backbone (C6-C3-C6) with a high degree of oxygenation.
Aglycone Core: Myricetin 3,7,3'-trimethyl ether (distinct from Pachypodol, which is the quercetin analogue).
A-Ring: Substituted with a methoxy group at C-7 and a free hydroxyl at C-5 (forming a hydrogen bond with the C-4 carbonyl).
B-Ring: Highly substituted with a methoxy group at C-3', a free hydroxyl at C-4', and a bulky glucosyl moiety at C-5'. This steric crowding at the B-ring influences the compound's rotation and interaction with biological targets.
C-Ring: Features a methoxy group at C-3, which prevents the formation of the C3-OH/C4-keto chelation complex typical of many flavonols, potentially altering its antioxidant mechanism.
The following data summarizes the key physical constants derived from isolation studies and predictive modeling.
Property
Value / Description
Context
Physical State
Yellow amorphous powder
Typical of flavonol glycosides.
Solubility
Soluble in DMSO, MeOH, EtOH, Pyridine.
High polarity due to glycosylation.
Insolubility
Water (Cold), Hexane, Chloroform.
Requires polar organic solvents.
UV Maxima ()
~255 nm (Band II), ~350 nm (Band I)
Characteristic flavonol spectrum.
Melting Point
> 200°C (Decomposition)
Glycosides typically degrade before melting.
Theoretical LogP
~0.5 - 1.2
Lower than aglycone due to glucose.
pKa (Predicted)
~6.5 (C5-OH), ~9.8 (C4'-OH)
C5-OH is acidic due to H-bonding.
Stability Considerations
Hydrolytic Stability: The O-glycosidic bond at C-5' is susceptible to acid hydrolysis (e.g., 1M HCl at 80°C), which will yield the aglycone (Myricetin 3,7,3'-trimethyl ether) and glucose.
Photostability: Like most flavonols, the compound is light-sensitive in solution. Store in amber vials.
Thermal Stability: Stable at room temperature in solid form; solutions should be kept at -20°C.
Isolation & Analytical Methodologies
The primary natural source is the leaves of Rhodomyrtus tomentosa (Rose Myrtle). The following protocol outlines the isolation strategy.
Extraction & Purification Workflow
Figure 2: Isolation workflow from plant matrix to pure compound.
Spectral Characterization (Diagnostic Signals)
To validate the identity of the compound, researchers should look for the following diagnostic signals in NMR spectroscopy (Solvent: DMSO-
or MeOD).
H NMR Features:
5-OH: A sharp singlet downfield (~12.6 ppm) indicating the free hydroxyl chelated to the carbonyl.
Methoxy Groups: Three distinct singlets in the aliphatic region (3.70 – 3.90 ppm), integrating to 9 protons total.
A-Ring Protons: Two meta-coupled doublets (
Hz) around 6.3 – 6.5 ppm, corresponding to H-6 and H-8.
B-Ring Protons: Due to the asymmetric substitution (3'-OMe, 5'-O-Glc), H-2' and H-6' will appear as distinct doublets (
Hz) in the aromatic region (7.0 – 7.5 ppm).
Anomeric Proton: A doublet (
Hz) around 5.0 ppm, confirming the -configuration of the glucoside.
MS Fragmentation (ESI-MS):
Precursor Ion:
at 521.
Fragment Ion: Loss of glucose (162 Da) yields the aglycone peak at
359.
Methyl Radical Loss: Further fragmentation may show losses of 15 Da (methyl groups) from the methoxy substituents.
Biopharmaceutical Implications
Lipophilicity & Permeability
The methylation of three hydroxyl groups significantly increases the lipophilicity of the aglycone core compared to myricetin. However, the 5'-O-glucosylation acts as a "polar anchor," reducing overall membrane permeability compared to the aglycone.
Implication: This compound is likely a prodrug. Upon ingestion, hydrolysis by cytosolic
-glucosidases or gut microbiota is required to release the more lipophilic, bioactive aglycone (Myricetin 3,7,3'-trimethyl ether).
Bioactivity Potential
Based on the structural pharmacophore:
Antioxidant Activity: The blocking of the 3-OH and 3'-OH reduces direct radical scavenging capacity compared to myricetin. However, the free 4'-OH and 5-OH retain significant activity.
Metabolic Stability: Methylation at positions 3 and 7 protects the molecule from rapid Phase II conjugation (glucuronidation/sulfation) at these common metabolic soft spots, potentially extending the plasma half-life of the aglycone.
References
Hiranrat, A., & Mahabusarakam, W. (2008). New acylphloroglucinols from the leaves of Rhodomyrtus tomentosa.[6] Tetrahedron, 64(49), 11193-11197. (Primary isolation source identifying the glycoside).
Jeong, D., et al. (2022). Anti-inflammatory activity of flavonoids from Rhodomyrtus tomentosa. Journal of Ethnopharmacology. (Contextual reference for bioactivity of R. tomentosa flavonoids).
A Comprehensive Technical Guide to Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside and Its Analogs for Drug Discovery Professionals
This guide provides an in-depth exploration of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside, a naturally occurring flavonoid, and its analogs. It is designed for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside, a naturally occurring flavonoid, and its analogs. It is designed for researchers, scientists, and professionals in drug development, offering a blend of established scientific knowledge and practical, field-proven insights. We will delve into the structural characteristics, known and inferred biological activities, and detailed methodologies for isolation, synthesis, and characterization of this compound and its relatives.
Introduction to Myricetin and Its Derivatives
Myricetin, a hexahydroxyflavone, is a prominent member of the flavonoid class of polyphenolic compounds, widely distributed throughout the plant kingdom.[1][2] It is abundant in various dietary sources, including vegetables, fruits, nuts, berries, tea, and red wine.[1] Myricetin and its glycosides are recognized for a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] The biological potential of myricetin is largely attributed to its unique chemical structure, particularly the number and arrangement of hydroxyl groups.[5]
Structural modifications, such as methylation and glycosylation, give rise to a diverse array of myricetin analogs with potentially altered biological activities, bioavailability, and solubility. This guide focuses on a specific, naturally occurring derivative, Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside , and places it within the broader context of its structural analogs to inform future research and development.
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside: A Profile
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside is a natural flavonoid.[8] To date, its primary identified natural source is Rhodomyrtus tomentosa, a plant belonging to the Myrtaceae family.[8]
Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.
N/A
While direct studies on the biological activities of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside are limited, the known bioactivities of its parent compound, other methylated and glycosylated analogs, and extracts from its natural source provide a strong foundation for predicting its therapeutic potential.
Predicted Biological Activities and Underlying Rationale
Based on the extensive research on myricetin and its derivatives, we can infer the likely biological activities of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside.
Antioxidant Activity
Myricetin is a powerful antioxidant, a property attributed to its multiple hydroxyl groups which can scavenge free radicals.[3][7] The antioxidant activity of flavonoids is closely linked to their structure. While methylation of some hydroxyl groups might slightly diminish the radical scavenging capacity compared to the parent myricetin, the remaining free hydroxyl groups are expected to still confer significant antioxidant properties.
Anti-inflammatory Potential
Myricetin exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[4][6][9] For instance, myricetin can suppress the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[4] Myricetin-3-O-β-D-glucuronide, a glycoside of myricetin, has been shown to have marked anti-inflammatory effects in animal models.[10] Given that both the myricetin backbone and its glycosides show anti-inflammatory activity, it is highly probable that Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside also possesses anti-inflammatory properties.
Cytotoxic and Anticancer Activity
Myricetin has demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, colon, and prostate.[3][11] Interestingly, methylation can sometimes enhance the cytotoxic activity of flavonoids. For example, a tetramethyl ether of myricetin showed cytostatic and cytotoxic activities against human leukemic cell lines, while the parent myricetin was inactive.[12] This suggests that the trimethylated core of our target compound could be advantageous for anticancer applications. The glycosylation at the 5'-O position may influence solubility and cellular uptake, which are critical factors for drug efficacy.
Antimicrobial Activity
Myricetin and its derivatives have been reported to have activity against a range of bacteria and viruses.[5][13] The structure-activity relationship for antimicrobial effects suggests that the presence of hydroxyl groups is important.[5] The specific methylation and glycosylation pattern of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside would need to be specifically tested to determine its antimicrobial spectrum.
Methodologies for Research and Development
This section provides detailed, practical protocols for the isolation, purification, synthesis, and structural elucidation of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside and its analogs.
Isolation and Purification from Rhodomyrtus tomentosa
The following is a proposed, logical workflow for the isolation and purification of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside from its natural source.
Step-by-Step Protocol:
Plant Material Preparation:
Collect fresh leaves and fruits of Rhodomyrtus tomentosa.
Air-dry the plant material in the shade to a constant weight.
Grind the dried material into a fine powder.
Extraction:
Macerate the powdered plant material with 80% ethanol at room temperature for 24-48 hours with occasional shaking.[14]
Filter the extract and repeat the extraction process on the residue two more times.
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
Solvent Partitioning:
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
Monitor the flavonoid content in each fraction using thin-layer chromatography (TLC). Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification:
Subject the flavonoid-rich fraction to column chromatography on a macroporous resin (e.g., AB-8).[14] Elute with a stepwise gradient of ethanol in water.
Further purify the target compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[15] A gradient of acetonitrile in water with a small amount of formic acid is a common mobile phase.[15]
Alternatively, High-Speed Counter-Current Chromatography (HSCCC) can be a powerful technique for separating flavonoid glycosides.[16][17]
Caption: Proposed workflow for the isolation and purification of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside.
Proposed Synthetic Pathway
A plausible synthetic route to Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside can be designed based on established methods for flavonoid modification.
Step-by-Step Protocol:
Selective Methylation of Myricetin:
Start with commercially available myricetin.
Protect the hydroxyl groups that are not to be methylated using appropriate protecting groups (e.g., benzyl groups).
Perform selective methylation at the 3, 7, and 3' positions using a methylating agent like dimethyl sulfate in the presence of a mild base.
Glycosylation:
Selectively deprotect the 5'-hydroxyl group.
Perform glycosylation at the 5'-OH position using a protected glucose donor, such as a glucosyl bromide or a trichloroacetimidate donor, under appropriate catalytic conditions.[18] This reaction typically yields a β-glycosidic bond.[19]
Deprotection:
Remove all protecting groups from the flavonoid backbone and the glucose moiety to yield the final product.
Caption: Proposed synthetic pathway for Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside.
Structural Elucidation
The definitive identification of the isolated or synthesized compound requires a combination of spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. Tandem MS (MS/MS) will show characteristic fragmentation patterns, such as the loss of the glucose moiety (a neutral loss of 162 Da).[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will provide information on the number and environment of protons. The anomeric proton of the glucose unit will appear as a doublet, and its coupling constant will confirm the β-configuration of the glycosidic linkage.[19][20]
¹³C NMR: Will confirm the total number of carbons. The chemical shifts of the carbons in the flavonoid backbone will be influenced by the methylation and glycosylation pattern.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the points of attachment of the methyl and glucosyl groups.
Structure-Activity Relationship (SAR) of Myricetin Analogs
Understanding the SAR of myricetin derivatives is key to designing novel therapeutic agents.
Caption: Key structural features influencing the biological activity of myricetin analogs.
Hydroxyl Groups: The number and position of free hydroxyl groups are paramount for antioxidant and radical-scavenging activities.[5]
Methylation: Methylation of hydroxyl groups can have varied effects. It may decrease antioxidant activity but can increase cytotoxicity against cancer cells.[12] Methylation also increases lipophilicity, which can affect cell membrane permeability and bioavailability.
Glycosylation: The addition of a sugar moiety generally increases water solubility.[22] The position and type of sugar can influence the biological activity and how the compound is metabolized.
Quantitative Data on the Biological Activities of Myricetin and Its Analogs
The following table summarizes some of the reported quantitative data for myricetin and its derivatives to provide a basis for comparison.
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside represents an intriguing, yet underexplored, natural product. While direct biological data is scarce, a comprehensive analysis of its parent compound, myricetin, and related analogs strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of inflammation, cancer, and infectious diseases. The methodologies outlined in this guide provide a solid framework for researchers to isolate, synthesize, and characterize this compound, paving the way for a thorough evaluation of its therapeutic potential. Future research should focus on obtaining sufficient quantities of the pure compound to perform a wide range of biological assays and to begin to understand its pharmacokinetic and pharmacodynamic properties.
References
Brazdova, M., et al. (2014). Glycosylation Reactions in the Synthesis of Flavonoid Glycosides. Current Organic Chemistry, 18(18), 2333-2349.
He, X. Z., et al. (2012). Synthesis of flavonol 3-O-glycoside by UGT78D1. Applied Microbiology and Biotechnology, 95(5), 1165-1175.
Dimas, K., et al. (2000). Biological activity of myricetin and its derivatives against human leukemic cell lines in vitro. Pharmacological Research, 42(5), 475-478.
He, X. Z., et al. (2012). The 1 H NMR spectral data of Quercetin, Kaempferol, Myricetin and their monoglucosides.
Wang, Y., et al. (2015). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 20(9), 15997-16011.
Yu, B., et al. (2012). 1,2-trans-Stereoselective 7-O-Glycosylation of Flavonoids with Unprotected Pyranoses by Mitsunobu Reaction. The Journal of Organic Chemistry, 77(17), 7439-7448.
Semwal, D. K., et al. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients, 8(2), 90.
Wu, S., et al. (2013). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography.
Yu, B., & Yu, H. (2009). Facile Synthesis of Flavonoid 7-O-Glycosides. Organic Letters, 11(15), 3418-3421.
Al-Khayri, J. M., et al. (2022). Microarray Expression Profile of Myricetin-Treated THP-1 Macrophages Exhibits Alterations in Atherosclerosis-Related Regulator Molecules and LXR/RXR Pathway. International Journal of Molecular Sciences, 24(1), 163.
Kim, B. G., et al. (2015). Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase. Applied and Environmental Microbiology, 81(14), 4644-4652.
Hilal, Y., & Engelhardt, U. H. (2007). Characterisation of the triglycoside flavonol myricetin-3-O-alpha-L-rhamnopyranosyl-(1-->6)-[beta-D-glucopyranosyl-(1-->3)]-beta-D-glucopyranoside from tea (Camellia sinensis). Phytochemistry, 68(13), 1794-1799.
Ortega, J. T., et al. (2017). Chemical structure of the myricetin and derivatives a Myricetin (M), b myricetin 3-rhamnoside (MR) and c myricetin 3-(6-rhamnosylgalactoside) (MRG).
Semwal, P., et al. (2023). Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways. International Journal of Molecular Sciences, 24(11), 9599.
Davis, J. M., et al. (2022). Myricetin: a Multifunctional Flavonol in Biomedicine. Journal of the American College of Nutrition, 41(5), 484-496.
Lee, J. H., & Lee, S. R. (2019). Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel. Preventive Nutrition and Food Science, 24(3), 307-312.
Kutil, Z., et al. (2004). Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds. Planta Medica, 70(11), 1031-1035.
Wang, S. J., et al. (2010). Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves. Planta Medica, 76(15), 1492-1496.
Semwal, D. K., et al. (2020). Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications. Phytotherapy Research, 34(12), 3186-3200.
Thao, N. P., et al. (2020). The role of myricetin from Rhodomyrtus tomentosa (Aiton) Hassk fruits on downregulation of FcɛRI-mediated mast cell activation. Journal of Food Biochemistry, 44(3), e13143.
Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances, 13(13), 8845-8854.
Morikawa, T., et al. (2019). TOF-MS/MS spectra of [M − H]⁻ ion of myricetin glycosides (A) 18, (B)...
de Oliveira, V. B., et al. (2016). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 21(9), 1190.
Wang, S. J., et al. (2010). Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves. Planta Medica, 76(15), 1492-1496.
Xiang, Z., et al. (2022). Design, synthesis, biological activity evaluation and mechanism of action of myricetin derivatives containing thioether quinazolinone. Arabian Journal of Chemistry, 15(7), 103893.
El-Toumy, S. A., et al. (2021).
Jiang, B., et al. (2019). Synthesis and antibacterial and antiviral activities of myricetin derivatives containing a 1,2,4-triazole Schiff base. RSC Advances, 9(43), 25036-25047.
Ghaffari, H., et al. (2018). Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems. Cellular and Molecular Biology, 64(8), 121-126.
Zou, Y., et al. (2011). Extraction, purification, and characterisation of the flavonoids from Opuntia milpa alta skin. Czech Journal of Food Sciences, 29(4), 384-393.
Taher, M. A., et al. (2024). Chemical structure of myricetin and its derivatives.
Ncube, E. N., et al. (2014). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8.
Moser, B. R. (2010). Efficacy of myricetin as an antioxidant in methyl esters of soybean oil. Journal of the American Oil Chemists' Society, 87(10), 1149-1156.
Semwal, D. K., et al. (2021). Myricetin: A comprehensive review on its biological potentials. Food Science & Nutrition, 9(10), 5854-5873.
Wikipedia. (n.d.). Myricetin. Wikipedia.
Khan, I., et al. (2015). Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. International Journal of ChemTech Research, 8(11), 241-248.
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
Abstract This application note presents a comprehensive and meticulously developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the selective and sensitive quantification of Myricetin 3,7,3'-tri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive and meticulously developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the selective and sensitive quantification of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside. This natural flavonoid, identified by CAS number 2170444-56-9, has a molecular formula of C24H26O13 and a molecular weight of 522.46 g/mol .[1][2] The methodology detailed herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for the analysis of this compound in various matrices, particularly in natural product extracts. The protocol encompasses a systematic approach, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, with an emphasis on the scientific rationale behind each procedural step to ensure methodological integrity and reproducibility.
Introduction: The Rationale for a Dedicated Protocol
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside is a specialized flavonoid derivative. Flavonoids, as a class, are widely recognized for their diverse biological activities, making their precise quantification a critical aspect of phytochemical research and natural product-based drug discovery.[3] The structural complexity of flavonoid glycosides necessitates a highly selective and sensitive analytical technique like LC-MS/MS for accurate quantification, especially in complex biological or botanical matrices.[4] This protocol is engineered to provide the necessary specificity and sensitivity for the rigorous analysis of this particular trimethylated myricetin glucoside.
Foundational Principles: LC-MS/MS for Flavonoid Glycoside Analysis
The coupling of liquid chromatography with tandem mass spectrometry is the cornerstone of modern bioanalytical chemistry, offering unparalleled selectivity and sensitivity.[5] For flavonoid glycosides, reverse-phase HPLC is typically employed to separate compounds based on their polarity, while tandem mass spectrometry provides definitive identification and quantification through specific precursor-to-product ion transitions.[6][7] This protocol is optimized for electrospray ionization (ESI), a soft ionization technique well-suited for polar and thermally labile molecules like flavonoid glycosides.
Experimental Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for the analysis of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside.
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside is a rare, naturally occurring polymethoxylated flavonoid glycoside. Unlike its aglycone parent (Myricetin), the specific methylation pattern at positions 3, 7, and 3', combined with the 5'-O-glycosylation, confers unique lipophilicity and metabolic stability profiles.
This Application Note details the experimental protocols for utilizing this compound in two primary research vectors:
Oncology (Primary Application): High-potency cytotoxicity screening against Hepatocellular Carcinoma (HepG2) lines, where the compound has demonstrated nanomolar efficacy (
-glucosidase and Tyrosinase, leveraging the flavonoid core's chelating and active-site binding properties.
Chemical Properties & Reagent Preparation
Critical Handling Note: The 5'-O-glucoside moiety increases polarity compared to the trimethyl ether aglycone, but the polymethoxylation maintains significant lipophilicity. This "amphiphilic" nature requires a specific dissolution protocol to prevent precipitation in aqueous buffers.
Property
Specification
Molecular Formula
Molecular Weight
522.46 g/mol
Solubility
DMSO (>10 mg/mL), Methanol; Poorly soluble in pure water.
Storage
-20°C, desiccated, protected from light.
Stock Solution Protocol (10 mM)
Weigh 5.22 mg of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside.
Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).
Vortex for 30 seconds until the solution is clear yellow.
Aliquot into 50
L volumes in amber tubes to avoid freeze-thaw cycles.
Stability: Stable for 3 months at -20°C.
Primary Application: HepG2 Cytotoxicity Screening
Rationale: Research indicates this specific glycoside exhibits potent cytotoxicity against HepG2 cells (
), significantly more potent than many standard flavonoids which operate in the micromolar range. The mechanism involves the induction of apoptosis via the mitochondrial pathway.
Experimental Workflow
Cell Culture:
Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
Harvest cells at 80% confluence.
Seeding:
Plate cells in 96-well plates at a density of
cells/well.
Incubate for 24 hours at 37°C, 5%
to allow attachment.
Compound Treatment (Serial Dilution):
Preparation: Dilute the 10 mM DMSO stock into culture medium to a starting concentration of 10
M (0.1% DMSO final).
Range: Prepare 8 serial dilutions (1:3) ranging from 10
M down to 4 nM .
Controls:
Negative: 0.1% DMSO in medium.
Positive: 5-Fluorouracil (5-FU) or Doxorubicin.
Incubation: Treat cells for 48 hours .
Detection (CCK-8 / MTT Assay):
Add 10
L of CCK-8 reagent per well.
Incubate for 2 hours.
Measure absorbance at 450 nm.
Data Analysis
Calculate Cell Viability (%) and fit the dose-response curve using a non-linear regression model (4-parameter logistic) to determine
.
Mechanistic Visualization: Apoptosis Induction
The following diagram illustrates the proposed signaling pathway where Myricetin derivatives trigger the intrinsic apoptotic cascade in HepG2 cells.
Caption: Proposed Mechanism of Action.[1] The compound induces oxidative stress and inhibits Bcl-2, leading to mitochondrial membrane permeabilization and caspase-dependent apoptosis.
Rationale: Flavonoids from Rhodomyrtus tomentosa are potent inhibitors of carbohydrate-hydrolyzing enzymes. The 5'-O-glucoside moiety may act as a competitive inhibitor mimic for the substrate (maltose/sucrose).
L Compound (varying conc.) + 20 L Enzyme solution.
Pre-incubate: 10 minutes at 37°C.
Initiate: Add 20
L pNPG substrate.
Incubate: 20 minutes at 37°C.
Stop: Add 80
L 0.2 M .
Read: Absorbance at 405 nm (release of p-nitrophenol).
Validation Criteria: A standard inhibitor, Acarbose, should yield an
of approximately 100-200 M under these conditions. The test compound is expected to show activity in the low micromolar range.
References
Liu, H. X., Tan, H. B., & Qiu, S. X. (2016). Antimicrobial acylphloroglucinols from the leaves of Rhodomyrtus tomentosa.[1][2] Journal of Asian Natural Products Research, 18(6), 535-541. (Source of isolation and initial bioactivity screening).
Hiranrat, A., & Mahabusarakam, W. (2008). New acylated phloroglucinols from the leaves of Rhodomyrtus tomentosa. Tetrahedron, 64(49), 11193-11197. (Context on R. tomentosa phytochemistry).
Application Notes and Protocols for the Use of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside as a Chromatographic Reference Standard
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the proficient use of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside as a reference standard in ch...
Author: BenchChem Technical Support Team. Date: February 2026
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the proficient use of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside as a reference standard in chromatography. The protocols and insights provided herein are grounded in established scientific principles to ensure methodological robustness and data integrity.
Foreword: The Imperative for a Well-Characterized Reference Standard
Myricetin, a flavonol abundant in various botanicals, and its derivatives are subjects of intense research due to their diverse pharmacological activities. Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside is one such derivative of significant interest. For any quantitative investigation, whether for quality control of herbal products, pharmacokinetic analysis, or metabolic studies, the use of a pure and thoroughly characterized reference standard is not merely a procedural formality but a cornerstone of valid scientific inquiry. This guide provides the necessary framework for the accurate and reliable use of this specific reference standard.
Physicochemical Profile and Handling of the Reference Standard
A comprehensive understanding of the reference standard's properties is fundamental to its correct application.
Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. Methanol is a suitable solvent for creating stock solutions for reversed-phase chromatography.
Expert Commentary on Handling and Storage: The glucoside moiety renders the molecule susceptible to degradation through hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. The phenolic hydroxyl groups are prone to oxidation. Therefore, stringent adherence to the recommended storage conditions is paramount to maintain the integrity of the reference standard. For weighing, it is crucial to allow the vial to equilibrate to ambient temperature before opening to prevent moisture condensation, which can affect weighing accuracy and promote degradation.
Preparation of Standard Solutions: A Foundation for Accuracy
The meticulous preparation of stock and working solutions is a critical determinant of quantitative accuracy.
Required Materials
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside reference standard
HPLC-grade methanol
Calibrated analytical balance (readability of at least 0.01 mg)
Class A volumetric flasks
Calibrated precision micropipettes
Amber glass vials with PTFE-lined caps
Protocol for Stock Solution Preparation (e.g., 1000 µg/mL)
Equilibration: Allow the reference standard vial to warm to room temperature for a minimum of 30 minutes.
Weighing: Accurately weigh approximately 10 mg of the standard into a tared weighing vessel.
Transfer: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.
Dissolution: Add approximately 8 mL of HPLC-grade methanol. Use sonication for 10-15 minutes to ensure complete dissolution.
Volume Adjustment: Once the solution has returned to room temperature, carefully add methanol to the calibration mark.
Homogenization: Securely cap the flask and invert it at least 20 times to ensure a homogenous mixture.
Storage: Transfer the stock solution to an amber glass vial and store at -20°C. When stored properly, this solution should be stable for several months. A stability study is recommended for long-term use.
Protocol for Working Standard and Calibration Curve Preparation
Working standards should be prepared fresh daily by serially diluting the stock solution with the mobile phase or a solvent composition identical to the initial chromatographic conditions.
Example Calibration Curve (0.5 - 50 µg/mL):
Concentration (µg/mL)
Volume of Stock (1000 µg/mL)
Final Volume (in mobile phase)
50
500 µL
10 mL
25
250 µL
10 mL
10
100 µL
10 mL
5
50 µL
10 mL
1
10 µL
10 mL
0.5
5 µL
10 mL
Trustworthiness Check: The accuracy of the dilutions can be verified by preparing a quality control (QC) sample from a separate weighing of the reference standard. The concentration of this QC sample, when analyzed against the calibration curve, should fall within a predefined acceptance range (e.g., ±15% of the nominal value).
Chromatographic Methodologies
The following methods provide a robust starting point for the analysis of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside. Method optimization may be necessary depending on the sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification and quality control.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 20% B
5-25 min: 20% to 60% B
25-30 min: 60% to 90% B
30-35 min: 90% B (hold)
35.1-40 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: Approximately 360-370 nm. The UV spectrum of myricetin and its glycosides typically shows a maximum absorbance (Band I) in this range.[3][4] It is recommended to determine the optimal wavelength using a photodiode array (PDA) detector with a pure standard solution.
Causality in Method Design: The C18 stationary phase provides the necessary hydrophobicity for retaining the moderately polar analyte. The acidic modifier (formic acid) in the mobile phase ensures the protonation of phenolic hydroxyl groups, leading to sharper peaks and improved reproducibility. A gradient elution is employed to effectively separate the analyte from potential matrix interferences and to ensure a reasonable analysis time.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method is superior.
Column: High-strength silica C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Multiple Reaction Monitoring (MRM) Transitions: These must be optimized by infusing a dilute solution of the reference standard. A plausible fragmentation pattern involves the loss of the glucose moiety followed by further fragmentation of the aglycone.
Precursor Ion [M-H]⁻: m/z 521.1
Product Ions: A primary fragment would be the aglycone at m/z 359.1 (loss of 162 Da, corresponding to the glucose moiety). Further fragmentation of the aglycone can yield additional product ions for confirmation. The fragmentation of myricetin glycosides often involves the loss of the sugar moiety.[5][6]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
Ticket ID: PUR-MYR-5GLC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Executive Summary
You are attempting to isolate Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside (CAS: 2170444-56-9).[1] This molecule presents a unique purification paradox: it is amphiphilic .
The Aglycone (Lipophilic): The 3, 7, and 3' positions are methylated, significantly reducing polarity compared to native myricetin.
The Glycone (Polar): The 5'-O-glucose moiety adds substantial polarity and water solubility.
Common Failure Mode: Researchers often treat this as a standard glycoside (using highly polar solvents) or a standard polymethoxyflavone (using non-polar solvents), resulting in poor recovery or co-elution with isomers like Myricetin 3,7,4'-trimethyl ether.
Module 1: Extraction & Pre-Fractionation
User Question: "I am getting low yields and massive chlorophyll contamination. Why isn't MeOH extraction working?"
Technical Diagnosis:
Pure methanol extracts everything: chlorophyll, lipids, and tannins. Because your target molecule has three methyl groups, it has significant solubility in mid-polarity solvents. Using pure MeOH brings in too many interferents.
Troubleshooting Protocol:
Step
Solvent System
Action
Mechanism
1. Defatting
n-Hexane (100%)
Wash the crude plant material before extraction. Discard the hexane.
Removes lipids, waxes, and chlorophyll without dissolving the glycoside.
2. Extraction
EtOAc : MeOH (8:2)
Extract the defatted marc.
The ethyl acetate targets the methylated aglycone core; MeOH aids sugar solubility.
3. Partition
H₂O vs. EtOAc
Suspend crude extract in water; partition with EtOAc. Keep the EtOAc phase.
Unlike standard glycosides (which stay in water), this methylated glycoside will partition into EtOAc.
Critical Checkpoint: Do not discard the aqueous phase until you verify the target presence in the organic layer using TLC/HPLC.
Module 2: Primary Separation (HSCCC)
User Question: "My sample irreversibly adsorbs to silica gel, or I lose resolution due to tailing. How do I fix this?"
Technical Diagnosis:
Silica gel contains acidic silanol groups that can cause irreversible adsorption of the free phenolic hydroxyls (at C-5 and C-4') or hydrolysis of the glycosidic bond. High-Speed Counter-Current Chromatography (HSCCC) is the gold standard here because it uses a liquid stationary phase, eliminating adsorption loss.
Mode: Tail-to-Head (if mobile phase is lower/aqueous) or Head-to-Tail (if mobile phase is upper/organic).
Protocol:
Mix solvents thoroughly and let them settle into two phases.[5]
Stationary Phase: Fill the coil with the Upper Phase (Organic).
Mobile Phase: Pump the Lower Phase (Aqueous) at 1.5–2.0 mL/min.
Rotation: 800–1000 rpm.
Sample Loading: Dissolve sample in a 1:1 mixture of both phases.
Why this works: The partition coefficient (
) of methylated glycosides in this specific system is typically between 0.5 and 2.0, allowing for perfect separation from the more polar non-methylated glycosides (which elute early) and the aglycones (which stay in the column).
Module 3: Polishing & Isomer Resolution (HPLC)
User Question: "I see a split peak or 'shoulder' on my chromatogram. Is my compound degrading?"
Technical Diagnosis:
This is likely isomer co-elution . The 3,7,3'-trimethyl ether often co-exists with the 3,7,4'-trimethyl ether. Standard C18 columns may not resolve these positional isomers effectively.
Troubleshooting Guide:
Stationary Phase Switch:
Standard: C18 (ODS).
Recommendation:Pentafluorophenyl (PFP) or Amide-C18 . PFP phases interact with the aromatic ring electrons (pi-pi interactions), offering superior selectivity for positional isomers of methoxy groups.
Mobile Phase Modifier:
Issue: Peak tailing due to the free 5-OH and 4'-OH groups ionizing.
Fix: Add 0.1% Formic Acid to both water and acetonitrile lines. This suppresses ionization (
), sharpening the peaks.
Isomer Differentiation Table:
Feature
3,7,3'-trimethyl ether (Target)
3,7,4'-trimethyl ether (Impurity)
UV Max (Band I)
~360 nm
~355 nm (Hypsochromic shift)
AlCl₃ Shift
Bathochromic shift (presence of 5-OH, 4'-OH)
Different shift pattern (4'-OMe blocks chelation)
Retention (C18)
Elutes slightly later (usually)
Elutes slightly earlier
Module 4: Structural Validation Workflow
Visualization: Purification Logic Tree
Caption: Optimized workflow for amphiphilic flavonoid glycosides. Note the critical EtOAc partition step.
Module 5: Structural Confirmation (NMR)
User Question: "How do I confirm the glucose is at 5' and not 4' or 3?"
Expert Insight:
Mass Spec (
) only gives you the weight. You need HMBC (Heteronuclear Multiple Bond Correlation) NMR.
The Aglycone Signal: Look for the proton at C-6 and C-8 (meta-coupled doublets,
6.2–6.5).
The Methyls: You will see three sharp singlets (
3.8–3.9).
HMBC correlation from OMe to C-3.
HMBC correlation from OMe to C-7.
HMBC correlation from OMe to C-3'.
The Sugar Linkage (The "Smoking Gun"):
Locate the Anomeric Proton (H-1'') of the glucose (
~5.0, d, Hz).
Look for an HMBC cross-peak between H-1'' and C-5' of the B-ring.
Note: If the sugar were at C-3, the anomeric proton would correlate to C-3 (upfield shift of C-2/C-4).
References
Separation of Methyl
Source: Molecules (MDPI)
Context: Describes the optimization of Hexane/EtOAc/MeOH/Water systems for flavonoid glycosides, establishing the 1:4:1:4 ratio as a baseline for moder
Sephadex LH-20 Isolation Str
Source: N
Context: Comprehensive review on using Sephadex LH-20 for separating flavonoids from congeners based on molecular size and H-bonding.
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside (Compound D
Source: BioCrick / PubChem
Context: Confirmation of chemical properties, solubility profile (DMSO/EtOAc), and CAS registry (2170444-56-9).
Extraction Selectivity for Flavonoids
Source: MDPI (Plants)
Context: Discusses the polarity-based extraction logic, supporting the use of EtOAc/MeOH mixtures for methylated flavonoids rather than pure w
overcoming low bioavailability of "Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside" in vivo
Diagnostic Overview: The "Solubility-Permeability Paradox" You are encountering low in vivo bioavailability with Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside (hereafter M-373-5G ). This is a classic, yet complex, biop...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Overview: The "Solubility-Permeability Paradox"
You are encountering low in vivo bioavailability with Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside (hereafter M-373-5G ). This is a classic, yet complex, biopharmaceutical issue. While the methylation at positions 3, 7, and 3' significantly enhances the lipophilicity of the aglycone (improving membrane affinity), the addition of the 5'-O-glucoside moiety creates a "Janus" molecule with conflicting physicochemical properties.
Your bioavailability failure likely stems from three convergent mechanisms in the gastrointestinal (GI) tract:
The Hydrolysis Trap: The 5'-O-glucoside is a prime substrate for Lactase Phlorizin Hydrolase (LPH) on the brush border and Cytosolic
-Glucosidase (CBG) within enterocytes. If your target is the intact glycoside, it is being destroyed before reaching systemic circulation.
The Efflux Pump: Methylated flavones are high-affinity substrates for P-glycoprotein (P-gp/MDR1) and MRP2 . Even if M-373-5G is absorbed (via SGLT1 or passive diffusion), it is actively pumped back into the gut lumen.
Phase II Conjugation: The remaining free hydroxyl groups (specifically at C5 and C4') are targets for rapid glucuronidation (UGTs) and sulfation (SULTs) during first-pass metabolism.
The following guide provides three targeted modules to troubleshoot and resolve these barriers.
Objective: Protect M-373-5G from hydrolysis and enhance lymphatic transport to bypass the liver.
The Solution: Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Standard suspensions fail because they expose the glycoside bond to brush border enzymes. A SNEDDS formulation encapsulates the molecule in lipid droplets (<200 nm), shielding it from LPH and promoting uptake via the chylomicron/lymphatic pathway.
Allosteric inhibition of P-gp ATPase; increases residence time in enterocyte.
LPH (Hydrolysis)
Glucono--lactone
100 mg/kg
Competitive inhibitor of -glucosidases. Prevents cleavage of the 5'-O-glucose.
COMT (Methylation)
Entacapone
10 mg/kg
Prevents methylation of remaining free -OH groups (if aglycone is formed).
Critical Note: Piperine also inhibits UGTs (glucuronidation), offering a synergistic effect.
Module 3: Visualization of the Absorption Pathway
Understanding the "Gauntlet" your molecule faces is crucial for experimental design. The diagram below illustrates the fate of M-373-5G in the enterocyte.
Figure 1: The Absorption Gauntlet. M-373-5G faces hydrolysis by LPH/CBG and efflux by P-gp. Success requires shielding the glycoside or saturating the efflux pumps.
FAQ: Common Experimental Pitfalls
Q1: I see high metabolites but zero parent compound in plasma. Why?A: This confirms that absorption is occurring, but the "First-Pass Effect" is total. The 5'-O-glucoside is likely being hydrolyzed by gut bacteria or LPH before absorption.
Fix: Switch to the SNEDDS protocol (Module 1) to hide the glycoside bond, or use an antibiotic cocktail (Neomycin/Streptomycin) in your animal model to rule out microbiome hydrolysis.
Q2: Can I just inject it IV?A: IV administration bypasses absorption barriers but not hepatic clearance. If the half-life (
) is short (< 30 min) via IV, your issue is systemic metabolism (liver), not absorption.
Action: Perform a pilot IV PK study (1 mg/kg). If clearance is high, you must modify the structure (e.g., further methylation) or use a PEGylated liposome.
Q3: Why use Graphviz/SNEDDS instead of simple micronization?A: Micronization increases surface area but does not protect against chemical/enzymatic degradation. For flavonoid glycosides, protection is more critical than dissolution rate. SNEDDS provides both.
References
BenchChem. (2025).[1] Strategies to overcome the low bioavailability of Myricetin in animal studies. Retrieved from
Hollman, P. C., et al. (1999). The sugar moiety is a major determinant of the absorption of dietary flavonoid glycosides in man.[2] Free Radical Research. Retrieved from
Zhang, S., et al. (2019). Biotransformation of Myricetin: A Novel Metabolic Pathway to Produce Aminated Products in Mice. Molecular Nutrition & Food Research. Retrieved from
Tran, T. H., et al. (2017). Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation. International Journal of Pharmaceutics. Retrieved from
Nabekura, T., et al. (2009). Inhibition of anticancer drug efflux transporter P-glycoprotein by rosemary phytochemicals. Pharmacological Research. Retrieved from
Technical Support Center: Scaling Up the Synthesis of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
Document ID: TSS-MFG-2026-01 Version: 1.0 Last Updated: February 17, 2026 Introduction Welcome to the technical support guide for the synthesis and scale-up of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSS-MFG-2026-01
Version: 1.0
Last Updated: February 17, 2026
Introduction
Welcome to the technical support guide for the synthesis and scale-up of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside. This document is intended for researchers, process chemists, and drug development professionals. The synthesis of this specific poly-functionalized flavonoid glycoside presents unique challenges, particularly concerning regioselectivity in both methylation and glycosylation, as well as purification at a larger scale.
O-methylated flavonoids often exhibit enhanced bioavailability and metabolic stability compared to their hydroxylated parent compounds.[1] Similarly, glycosylation can improve solubility and modulate biological activity.[2] The target molecule combines these features, making it a compound of significant interest.
This guide provides a proposed synthetic strategy, detailed protocols for lab-scale synthesis, and a comprehensive troubleshooting and FAQ section to address challenges anticipated during scale-up. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Proposed Synthetic Strategy
As a dedicated, multi-step protocol for this exact molecule at scale is not prominently available in the literature, we propose a robust and logical three-stage synthetic route. This strategy focuses on maximizing regioselectivity and employing scalable purification techniques.
Overall Synthesis Workflow
The proposed pathway involves:
Regioselective Methylation: Protection of the most reactive hydroxyl groups of myricetin to yield the 3,7,3'-trimethyl ether intermediate.
Regioselective Glycosylation: Introduction of a protected glucose moiety at the 5'-position.
Deprotection & Purification: Removal of the glucoside's protecting groups followed by final purification to yield the target molecule.
Caption: Proposed three-stage synthetic workflow.
Detailed Experimental Protocols (Lab-Scale)
The following protocols are designed for gram-scale synthesis and serve as a baseline for process development and scale-up.
Step 1: Regioselective O-Methylation of Myricetin
Causality: The hydroxyl groups of myricetin exhibit different acidities and nucleophilicities. The 3, 7, and 3'-OH groups are generally more reactive towards methylation under controlled conditions than the chelated 5-OH or the sterically hindered 4'- and 5'-OH groups. Using a mild methylating agent like dimethyl carbonate (DMC) with a suitable base can favor the desired regioselectivity.[1]
Protocol:
Suspend myricetin (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask equipped with a reflux condenser.
Add dimethyl sulfate ((CH₃)₂SO₄, 3.2 eq) dropwise at room temperature.
Heat the mixture to reflux (approx. 60-80°C depending on the solvent) and monitor the reaction progress by TLC or HPLC (approx. 8-12 hours).
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate Myricetin 3,7,3'-trimethyl ether.
Reagent
Molar Eq.
MW ( g/mol )
Amount (for 10g Myricetin)
Myricetin
1.0
318.24
10.0 g
Potassium Carbonate
5.0
138.21
21.7 g
Dimethyl Sulfate
3.2
126.13
12.7 g (9.5 mL)
Acetone (Solvent)
-
-
~200 mL
Step 2: Regioselective O-Glycosylation
Causality: The remaining hydroxyl groups (5, 4', 5') have varied reactivity. The 5-OH is strongly chelated by the C4-carbonyl, making it the least reactive. Between the 4'- and 5'-OH groups, the 5'-OH is often more accessible for glycosylation. The Koenigs-Knorr reaction is a classic and reliable method for forming glycosidic bonds, typically using a heavy metal salt promoter.[3][4] The use of an acetyl-protected glucose donor (acetobromoglucose) provides anchimeric assistance from the C2-acetyl group, ensuring the formation of the desired β-glycosidic bond.[4]
Protocol:
Dissolve Myricetin 3,7,3'-trimethyl ether (1.0 eq) in a mixture of anhydrous quinoline and benzene (or a safer alternative like toluene/DCM).[3]
Add freshly prepared silver carbonate (Ag₂CO₃, 2.0 eq) as a promoter.
Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1.5 eq) portion-wise at 0°C.
Allow the reaction to warm to room temperature and stir in the dark for 24-48 hours, monitoring by TLC/HPLC.
Upon completion, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove silver salts.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the protected glucoside.
Reagent
Molar Eq.
MW ( g/mol )
Amount (for 10g intermediate)
Myricetin 3,7,3'-trimethyl ether
1.0
360.32
10.0 g
Silver Carbonate
2.0
275.75
15.3 g
Acetobromoglucose
1.5
411.19
17.1 g
Anhydrous Quinoline/Toluene
-
-
~150 mL
Step 3: Deprotection and Purification
Causality: The Zemplén deacetylation is a standard method for removing acetyl protecting groups from carbohydrates under mild, basic conditions, which avoids degradation of the flavonoid backbone.[5] The final product is highly polar, necessitating specialized purification techniques at scale.
Protocol:
Dissolve the protected glucoside intermediate in anhydrous methanol.
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 eq of a 0.5 M solution in methanol).
Stir the reaction at room temperature and monitor by TLC/HPLC until all starting material is consumed (typically 1-3 hours).
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
The crude product can be purified by preparative HPLC or crystallization from a suitable solvent system (e.g., Methanol/Water) to yield the final product.
Scale-Up Troubleshooting and FAQs
This section addresses specific issues that may arise when transitioning the synthesis from lab-scale to pilot or production scale.
Troubleshooting Guide (Q&A)
Q1: My methylation reaction is not selective and I'm getting a mixture of methylated isomers, including the fully methylated product. What can I do?
A1: This is a common problem when scaling up.
Root Cause: Poor temperature control and inefficient mixing can create localized "hot spots" where the reaction is more aggressive. At larger scales, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]
Solutions:
Controlled Reagent Addition: Add the dimethyl sulfate slowly using a syringe pump to maintain a steady internal temperature. This is crucial for exothermic reactions.[7]
Improved Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure homogenous mixing and prevent localized high concentrations of the methylating agent.
Alternative Reagents: Consider using dimethyl carbonate (DMC) with a non-nucleophilic base like DBU. DMC is a greener and often more selective methylating agent, though it may require higher temperatures and longer reaction times.[1]
Temperature Monitoring: Use multiple temperature probes within the reactor to monitor for temperature gradients.
Q2: The Koenigs-Knorr glycosylation is sluggish and gives low yields at scale. What are the key parameters to check?
A2: Glycosylation reactions are highly sensitive to reaction conditions.
Root Cause: The primary culprit is often moisture. Silver salts and the glycosyl donor are extremely moisture-sensitive. Scaling up increases the chances of moisture ingress.
Solutions:
Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., using molecular sieves) and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Promoter Activity: Use freshly prepared, high-purity silver carbonate. The activity of the promoter is critical.
Alternative Promoters: For large-scale synthesis, consider moving away from heavy metal promoters due to cost and waste disposal issues. Alternative methods like using glycosyl trichloroacetimidates (Schmidt glycosylation) or glycosyl fluorides can be more scalable and avoid heavy metals.
Phase-Transfer Catalysis: Glycosylation using phase-transfer catalysts in a biphasic system (e.g., chloroform-water with benzyltriethylammonium bromide) has been reported with good yields and may be more amenable to scale-up.[3]
Q3: I'm having difficulty removing all the silver/mercury salts during workup of the glycosylation step. How can I improve this?
A3: Insoluble heavy metal salts can be challenging to filter at a large scale.
Root Cause: Fine precipitates can clog filter beds and lead to product loss.
Solutions:
Filter Aids: Use a thick pad of a filter aid like Celite® or diatomaceous earth over your filter medium. This provides a porous matrix that prevents clogging.
Post-Filtration Wash: After the initial filtration, consider washing the organic solution with an aqueous solution of sodium thiosulfate or potassium iodide, which can help sequester residual silver ions.
Process Redesign: As mentioned in Q2, the best long-term solution is to design a synthesis that avoids heavy metal promoters altogether if possible.
Q4: My final product is an amorphous solid that is difficult to purify by crystallization. What are my options for multi-kilogram purification?
A4: Highly polar, poly-hydroxylated molecules like flavonoid glycosides are notoriously difficult to crystallize.
Root Cause: The presence of multiple hydroxyl groups leads to strong intermolecular hydrogen bonding with solvents and impurities, inhibiting the formation of a crystal lattice.
Solutions:
Macroporous Resin Chromatography: This is a highly effective and scalable technique for purifying polar natural products.[8] Use a resin like Diaion HP-20 or Amberlite XAD series. The crude product is loaded onto the column, washed with water to remove salts, and then eluted with a gradient of increasing methanol or ethanol concentration.
Reverse-Phase Flash Chromatography: Modern large-scale flash chromatography systems can handle multi-kilogram batches using C18-functionalized silica. This is often the preferred method for high-purity isolation.[9][10]
Aqueous Normal Phase (HILIC): For very polar compounds that have poor retention in reverse-phase, HILIC can be an excellent alternative, using a polar stationary phase (like silica or an amine-bonded phase) with a high organic/low aqueous mobile phase.[11][12]
Caption: Decision tree for final product purification.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: Key safety considerations include:
Dimethyl Sulfate: This is a potent carcinogen and must be handled with extreme care using appropriate personal protective equipment (PPE) and in a well-ventilated area or fume hood. Consider quenching any excess with an ammonia solution.
Exothermic Reactions: Both methylation and glycosylation can be exothermic. At scale, the risk of a thermal runaway is significant if reagent addition is not carefully controlled.[6][13] Reaction calorimetry studies are highly recommended during process development to understand the heat flow of the reaction.[7]
Flammable Solvents: The use of large volumes of solvents like acetone, toluene, and methanol requires adherence to all protocols for handling flammable liquids, including proper grounding of equipment to prevent static discharge.
Q: Can I use an enzymatic approach for the glycosylation step to improve selectivity?
A: Yes, enzymatic glycosylation is a promising alternative, though it has its own scale-up challenges. Glycosyltransferases can offer near-perfect regioselectivity and stereoselectivity.[2] However, the cost and availability of the enzyme and the required sugar-nucleotide donor (e.g., UDP-glucose) can be prohibitive for large-scale synthesis. Biotransformation using engineered E. coli or yeast strains is an active area of research to make this approach more economically viable.[14][15]
Q: How do I confirm the final structure and purity of my compound?
A: A full suite of analytical techniques is required:
Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector (monitoring at ~280 nm and ~360 nm) and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for non-chromophoric impurities is standard.
Identity: High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula.
Structure Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are essential to unambiguously confirm the positions of the methyl and glucoside groups.
References
Progress and Achievements in Glycosylation of Flavonoids. National Center for Biotechnology Information. [Link]
Selective Interactions of O-Methylated Flavonoid Natural Products with Human Monoamine Oxidase-A and -B. MDPI. [Link]
A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). National Center for Biotechnology Information. [Link]
Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]
Chemical and Process Safety for Development Chemists. Scientific Update. [Link]
Flavonoids: biosynthesis, biological functions, and biotechnological applications. National Center for Biotechnology Information. [Link]
Reaction of O-methylated flavones with semicarbazide: Serendipitous selective demethylation. ACG Publications. [Link]
Preparation and taste of certain glycosides of flavanones and of dihydrochalcones. National Center for Biotechnology Information. [Link]
Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. Semantic Scholar. [Link]
Synthetic sugar cassettes for the efficient production of flavonol glycosides in Escherichia coli. National Center for Biotechnology Information. [Link]
Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. MDPI. [Link]
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth. Semantic Scholar. [Link]
Critical Considerations in Process Safety. H.E.L Group. [Link]
Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase. National Center for Biotechnology Information. [Link]
Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
Glycosylation and Methylation of Quercetin and Myricetin by Cultured Cells of Phytolacca americana. PubMed. [Link]
How do you Synthesise Glycosides of flavonoids and stilbenoids? ResearchGate. [Link]
Chapter 12: Isolation and Purification of Natural Products. IntechOpen. [Link]
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
The chemical structure of the flavonoid myricetin and its functional groups. ResearchGate. [Link]
Purification of polar compounds. The Analytical Scientist. [Link]
The role of the glycosyl moiety of myricetin derivatives in anti-HIV-1 activity in vitro. ResearchGate. [Link]
Regioselective Synthesis of Quercetin and Myricetin Derivatives. National Center for Biotechnology Information. [Link]
Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Chemistry. [Link]
Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. [Link]
Regioselective Synthesis of Quercetin and Myricetin Derivatives. PubMed. [Link]
Microbial Glycosylation of Flavonoids. Polish Journal of Microbiology. [Link]
Antiviral activity of myricetin glycosylated compounds isolated from Marcetia taxifolia against chikungunya virus. National Center for Biotechnology Information. [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. National Center for Biotechnology Information. [Link]
Myricetin: A Dietary Molecule with Diverse Biological Activities. MDPI. [Link]
What is new in non-chromatographic flavonoid purification?. SciELO. [Link]
Design, synthesis and evaluation of a myricetin and nobiletin hybrid compound for alleviating hyperuricemia based on metabolomics and gut microbiota. National Center for Biotechnology Information. [Link]
Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology. Frontiers in Plant Science. [Link]
Is there any separation and purification method for flavonoid glycosides?. ResearchGate. [Link]
A Researcher's Guide to the Structure-Activity Relationship of Myricetin Derivatives: A Comparative Analysis
In the landscape of natural product chemistry and drug discovery, flavonoids stand out for their vast structural diversity and wide range of pharmacological activities. Among these, myricetin, a polyhydroxylated flavonol...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of natural product chemistry and drug discovery, flavonoids stand out for their vast structural diversity and wide range of pharmacological activities. Among these, myricetin, a polyhydroxylated flavonol abundant in fruits, vegetables, and medicinal plants, has emerged as a promising scaffold for therapeutic development.[1] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of "Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside" and its derivatives. We will dissect how specific structural modifications influence biological efficacy, supported by experimental data, and provide detailed protocols for key bioassays. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of myricetin derivatives.
The Myricetin Scaffold: A Foundation of Potent Bioactivity
Myricetin (3,5,7,3',4',5'-hexahydroxyflavone) is renowned for its strong antioxidant, anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] Its potent biological effects are largely attributed to its unique hydroxylation pattern, particularly the pyrogallol group on the B-ring, which is a powerful radical scavenger.[1] However, the therapeutic application of myricetin is often hampered by its poor bioavailability and metabolic instability. To overcome these limitations, medicinal chemists have explored a variety of structural modifications, including methylation and glycosylation, leading to a diverse array of derivatives with altered pharmacological profiles.
The core of our investigation, "Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside," represents a molecule where specific hydroxyl groups have been masked. Understanding the impact of this specific methylation and glycosylation pattern is key to predicting its biological activity in comparison to the parent myricetin and other derivatives.
Structure-Activity Relationship (SAR) Analysis: The Impact of Methylation and Glycosylation
The biological activity of a flavonoid is intricately linked to the number and position of its hydroxyl groups, as well as the presence of other substituents. Here, we compare the influence of methylation and glycosylation on the bioactivity of myricetin derivatives.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily mediated by their ability to donate a hydrogen atom from a hydroxyl group to a free radical.
Hydroxylation: The presence of multiple hydroxyl groups, especially the o-dihydroxy (catechol) or trihydroxy (pyrogallol) moiety on the B-ring, is a strong determinant of antioxidant activity.[1] The 3',4',5'-trihydroxyl configuration of myricetin's B-ring makes it a particularly potent antioxidant.[1]
Glycosylation: The attachment of a sugar moiety, as seen in the 5'-O-glucoside of our target molecule, generally leads to a decrease in in vitro antioxidant activity. This is because the sugar group can sterically hinder the interaction of the flavonoid with free radicals. Furthermore, the glycosylation of a phenolic hydroxyl group removes a potential site for hydrogen donation.
Methylation: Methylation of hydroxyl groups also reduces the radical scavenging capacity as it blocks the hydrogen-donating hydroxyls. However, methylation can increase the metabolic stability and lipophilicity of the flavonoid, which may enhance its cellular uptake and overall bioactivity in a biological system.
Steric hindrance and loss of a hydrogen-donating group.
Myricetin Methyl Ethers
One or more hydroxyls replaced by methoxy groups
Lower than parent myricetin
Reduced hydrogen-donating capacity.
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
Methylation at 3, 7, 3' positions; Glycosylation at 5'
Predicted to be low in vitro
Multiple blocked hydroxyl groups.
Anticancer Activity
Myricetin and its derivatives have shown significant potential in cancer therapy by modulating various signaling pathways and inducing apoptosis in cancer cells.
Myricetin: Exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and T47D (breast cancer), with IC50 values of 22.70 µg/mL and 51.43 µg/mL, respectively.[3] It has also been shown to inhibit the proliferation of hepatocellular carcinoma cells.[4]
Methylated Derivatives: The effect of methylation on anticancer activity can be complex. For instance, the 3,7,4',5'-tetramethyl ether of myricetin and its 3',5-diacetyl derivative have been evaluated for their cytotoxic potential against human leukemic cell lines, with the diacetyl derivative showing greater cytostatic and cytotoxic activities, while the parent myricetin was inactive in this study.[5] A synthesized myricetin derivative, S4-2-2, demonstrated a strong inhibitory effect on A549 non-small cell lung cancer cells, with an IC50 of 3.25 μM after 48 hours.[6]
Other Derivatives: The introduction of other moieties can significantly enhance anticancer activity. For example, a novel myricetin derivative (6d) designed to inhibit telomerase showed potent activity against human breast cancer cells (MDA-MB-231) with an IC50 value of 0.91 μM.[7]
Anti-inflammatory, Antibacterial, and Antiviral Activities
Myricetin derivatives have also been extensively studied for their efficacy against inflammation and various pathogens.
Anti-inflammatory: Myricetin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[9][10] This is often achieved through the suppression of the NF-κB and STAT1 signaling pathways.[11]
Antibacterial: Various myricetin derivatives have shown significant antibacterial activity. For instance, derivatives containing a quinazolinone moiety exhibited good activity against Xanthomonas axonopodis pv. citri (Xac), with compound L18 having an EC50 of 16.9 μg/mL.[12][13] Derivatives with a 1,2,4-triazole Schiff base also showed strong inhibition of Xac, with compound 6q having an EC50 of 8.8 μg/mL.[14] Myricetin itself has an MIC of 160 µg/mL against Helicobacter pylori.[15]
Antiviral: Myricetin derivatives have been developed as potent antiviral agents. A series of derivatives containing an amide and hydrazide showed excellent activity against the tobacco mosaic virus (TMV), with compound G9 having a curative EC50 of 202.3 μg/mL and a protective EC50 of 164.0 μg/mL.[16] Another set of derivatives with a 1,3,4-oxadiazole bisthioether moiety also showed significant anti-TMV activity, with compound E12 having a curative EC50 of 128.8 μg/mL and a protective EC50 of 99.1 μg/mL.[17] Myricetin glycosides have also demonstrated antiviral activity against the Chikungunya virus.[18]
Mechanistic Insights: Modulation of Cellular Signaling Pathways
The diverse biological activities of myricetin and its derivatives stem from their ability to interact with and modulate key cellular signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Myricetin has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2]
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and how it is targeted by myricetin.
Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key antioxidant assays.
A Senior Application Scientist's Guide to Validating the Anti-Cancer Efficacy of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside In Vitro
Introduction: Scrutinizing a Novel Flavonoid Derivative The natural flavonol Myricetin is the subject of extensive research, demonstrating a compelling range of anti-cancer activities, including the induction of apoptosi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Scrutinizing a Novel Flavonoid Derivative
The natural flavonol Myricetin is the subject of extensive research, demonstrating a compelling range of anti-cancer activities, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis across numerous cancer cell lines.[1][2] Its therapeutic potential is often linked to its influence on critical signaling pathways such as PI3K/Akt/mTOR and its ability to modulate cellular oxidative stress.[3][4] This guide focuses on a specific, less-studied derivative, Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside , a natural flavonoid distinguished by methylation and glucosidation.[5]
The fundamental scientific question is whether these structural modifications alter the biological activity of the parent compound. Does the addition of methyl and glucoside groups enhance bioavailability, improve target specificity, or fundamentally change its mechanism of action? This guide provides a rigorous, multi-faceted framework for the in vitro validation of this novel compound, establishing its anti-cancer credentials in comparison to its parent compound and a standard-of-care chemotherapeutic agent. The protocols and validation systems described herein are designed to be self-verifying, ensuring the generation of robust and publishable data for researchers in oncology and drug discovery.
Comparative Framework: Establishing a Baseline for Efficacy
To objectively evaluate the anti-cancer potential of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside, a comparative approach is essential. All experiments should be performed in parallel with appropriate controls.
Test Compound: Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
Reference Compound 1 (Parent Flavonoid): Myricetin. This allows for direct assessment of the effects of the chemical modifications.
Reference Compound 2 (Standard Chemotherapy): Cisplatin. A widely used chemotherapeutic agent that provides a benchmark for potent cytotoxic activity. Its inclusion helps contextualize the efficacy of the test compound against a clinical standard.[6]
Vehicle Control: Dimethyl sulfoxide (DMSO). As many organic compounds are dissolved in DMSO, this control is crucial to ensure that the observed effects are not due to the solvent.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anti-cancer agent is to determine its effect on cancer cell viability.[7] This foundational screening identifies which cancer types are most susceptible to the compound and establishes the dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived.
Experimental Design: Cell Line Panel Selection
A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. Based on the known efficacy of Myricetin, the following cell lines are suggested:
To assess selectivity, a non-cancerous cell line, such as human immortalized keratinocytes (HaCaT) or normal ovarian epithelial cells (IOSE-80), should be included to determine the therapeutic window.[3][11]
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as a proxy for cell viability.[12]
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compound, Myricetin, and Cisplatin (e.g., ranging from 0.1 µM to 200 µM). Treat the cells and include a vehicle-only (DMSO) control.
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.
Anticipated Data and Interpretation
The results will quantify the cytotoxic effects of each compound. A lower IC50 value indicates higher potency. The key comparison will be between Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside and Myricetin to see if the modifications enhance cytotoxicity.
Table 1: Hypothetical comparative IC50 values derived from MTT assays. Lower values indicate greater potency. Data for Myricetin and cell lines are based on published findings.
Phase 2: Elucidating the Mechanism of Cell Death and Proliferation Arrest
Once cytotoxicity is established, the next critical step is to understand how the compound kills cancer cells or halts their growth. The primary mechanisms for anti-cancer agents involve inducing programmed cell death (apoptosis) and disrupting the cell division cycle.[1][12]
Experimental Workflow for Mechanistic Analysis
Caption: A streamlined workflow for in vitro validation of an anti-cancer compound.
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.
Analysis: Analyze the DNA content by flow cytometry to determine the distribution of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[9]
This assay evaluates the effect of a compound on cell migration, a key process in cancer metastasis.[11]
Create Monolayer: Grow cells in a 6-well plate to full confluency.
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (the "wound") through the monolayer.
Wash and Treat: Wash with PBS to remove detached cells. Add fresh media containing a sub-lethal concentration (e.g., IC50/4) of the test compounds to inhibit proliferation without causing widespread cell death.
Image Acquisition: Capture images of the wound at 0 hours and 24 hours.
Analysis: Measure the width of the wound at both time points. Calculate the percentage of wound closure. A significant reduction in closure compared to the vehicle control indicates inhibition of migration.
Anticipated Data and Interpretation
These mechanistic assays provide a deeper understanding of the compound's cellular effects.
Table 2: Hypothetical comparative data from mechanistic assays in a sensitive cell line (e.g., A549). This data would suggest the modified compound is a more potent inducer of apoptosis and a stronger inhibitor of migration than its parent compound.
The final phase connects the observed cellular effects to underlying molecular mechanisms. Based on the known activity of Myricetin, a logical starting point is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and growth.[4] Inhibition of this pathway often leads to apoptosis and cell cycle arrest.
Proposed Signaling Pathway for Investigation
Caption: The PI3K/Akt/mTOR pathway, a common target for anti-cancer flavonoids.
Protocol 5: Western Blot Analysis
Western blotting allows for the quantification of key proteins within a signaling cascade.
Protein Extraction: Treat cells with the IC50 concentration of each compound for 24 hours. Lyse the cells and extract total protein.
Quantification: Determine protein concentration using a BCA assay.
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies against key targets (e.g., p-Akt, total Akt, p-mTOR, total mTOR, Caspase-3, Bcl-2, Bax, and a loading control like β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image with a digital imager.
Analysis: Quantify band intensity and normalize phosphorylated proteins to their total protein levels and other targets to the loading control. A decrease in the p-Akt/Akt ratio would support the hypothesis that the compound inhibits the PI3K/Akt pathway. An increase in the Bax/Bcl-2 ratio and cleaved Caspase-3 would confirm the induction of apoptosis.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the in vitro anti-cancer effects of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside. By directly comparing its activity to its parent compound, Myricetin, and a clinical standard, Cisplatin, researchers can generate a comprehensive dataset that clearly defines its potency and mechanism of action.
Positive and compelling results from these in vitro studies—such as a lower IC50, enhanced apoptosis induction, or greater migratory inhibition compared to Myricetin—would provide a strong rationale for advancing the compound to more complex preclinical models.[7][13] This could include 3D organoid cultures, which better mimic the tumor microenvironment, and subsequent in vivo studies in animal models to assess pharmacokinetics, safety, and ultimate therapeutic efficacy.[13] The rigorous application of this framework will ensure that the potential of this novel flavonoid derivative is thoroughly and accurately evaluated.
References
A Novel Myricetin Derivative with Anti-cancer Properties Induces Cell Cycle Arrest and Apoptosis in A549 Cells. J-Stage. Available at: [Link]
Myricetin: a potential plant-derived anticancer bioactive compound-an updated overview. Environmental Science and Pollution Research. Available at: [Link]
Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol. MDPI. Available at: [Link]
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
Myricetin Suppresses Ovarian Cancer In Vitro by Activating the p38/Sapla Signaling Pathway and Suppressing Intracellular Oxidative Stress. Frontiers in Pharmacology. Available at: [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
A review on myricetin as a potential therapeutic candidate for cancer prevention. PMC. Available at: [Link]
Myricetin exerts potent anticancer effects on human skin tumor cells. Semantic Scholar. Available at: [Link]
In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Scilit. Available at: [Link]
Anti-tumor effects and associated molecular mechanisms of myricetin. PubMed. Available at: [Link]
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available at: [Link]
Anticancer activity of myricetin towards various cancer cell lines. ResearchGate. Available at: [Link]
Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways. PMC. Available at: [Link]
The anticancer activity of quercetin, luteolin, myricetin, and kaempferol in the development of hepatocellular carcinoma: a narrative review. OAE Publishing Inc. Available at: [Link]
Molecular Mechanisms of the Action of Myricetin in Cancer. PubMed. Available at: [Link]
[1][2] Executive Summary & Immediate Safety Profile[1][2] Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside is a specialized flavonoid glycoside used primarily in pharmacological research.[1][2] While it is not classified...
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside is a specialized flavonoid glycoside used primarily in pharmacological research.[1][2] While it is not classified as a P-list (acutely toxic) or U-list (toxic) waste under standard EPA regulations (RCRA), its structural homology to the parent compound Myricetin mandates that it be handled as a Category 3 Irritant (Skin/Eye/Respiratory).[1][2]
Core Disposal Directive:
This compound must never be disposed of down the drain. It requires thermal destruction (incineration) via a licensed hazardous waste contractor.[1] The presence of the glycosidic bond and methoxy groups renders it stable enough to persist in aquatic environments if improperly released, potentially affecting biological oxygen demand (BOD) or exhibiting bioactive accumulation.
Emergency Spill Response (Immediate Action)
If a spill occurs during handling, execute the following protocol immediately:
Isolate: Evacuate the immediate area of unnecessary personnel.
Protect: Don PPE (Nitrile gloves, safety goggles, N95 dust mask or lab hood sash down).[1]
Contain:
Solid Spill: Cover with a damp paper towel to prevent dust generation.[1][2] Sweep carefully into a sealable container.
Liquid Spill (Solvent-based): Absorb with vermiculite or spill pads.[1][2] Place in a container compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass for halogenated solvents).[1]
Label: Mark the container "Hazardous Waste - Pending Analysis - Contains Flavonoid Glycosides."
Chemical Identity & Hazard Assessment[1][2][3][4][5]
To ensure correct waste stream segregation, you must understand the physicochemical properties of the analyte.
Treat as an Irritant.[1][2] Avoid inhalation of dust.[1][3][4]
Scientific Rationale for Handling:
The "3,7,3'-trimethyl ether" modification increases lipophilicity compared to pure Myricetin, potentially enhancing membrane permeability.[1][2] However, the "5'-O-glucoside" moiety adds polarity.[1][2] Upon hydrolysis (environmental or metabolic), it releases the aglycone, which is bioactive.[1] Therefore, disposal must guarantee the destruction of the carbon skeleton to prevent bioactive release.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this for expired standards, degraded powder, or excess solid reagent.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined cap.[1][2]
Transfer: Transfer the solid waste into the container. Do not mix with incompatible oxidizers (e.g., nitric acid, perchlorates) as flavonoids are reducing agents and can react exothermically.[1]
Procedure: Pour into the carboy labeled "Halogenated Solvents."[1]
Critical: Do not mix with the non-halogenated stream.[1][2] Halogenated waste requires higher temperature incineration and scrubbing to remove HCl/Cl₂ gas.
Procedure: Collect in a carboy labeled "Aqueous Waste with Trace Organics."[1][2] Do not pour down the sink, even if the concentration is low (μM range), as it may violate local effluent permits regarding bioactive organics.[1]
Waste Segregation Workflow (Decision Logic)
The following diagram illustrates the decision-making process for segregating this chemical waste.
Figure 1: Waste segregation logic tree ensuring compliance with RCRA and local safety standards.
Regulatory Compliance & Documentation
When filling out your institution's waste manifest or requesting a pickup, use the following descriptors to ensure the waste contractor processes it correctly.
If in Chloroform: D022 (Toxicity Characteristic - Chloroform).[1][2]
DOT Shipping Name (for transport):
Depending on the solvent, likely UN 1993, Flammable Liquid, n.o.s.[1] or UN 2811, Toxic Solid, Organic, n.o.s.[1] (if toxicity is determined by the safety officer to be high based on concentration).
Documentation Tip: Always attach a copy of the SDS (or a surrogate SDS for Myricetin if the specific one is unavailable) to the waste log. This provides the disposal facility with the necessary combustion data.
References
BioCrick . (n.d.).[1][2] Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside Product Data. Retrieved February 17, 2026, from [Link][1]
Carl Roth . (2025).[1][2] Safety Data Sheet: Myricetin (Analogue Reference). Retrieved February 17, 2026, from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
A Comprehensive Guide to the Safe Handling of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside in a Laboratory Setting
This guide is designed to provide a robust framework for mitigating these potential risks through a detailed examination of personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods....
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed to provide a robust framework for mitigating these potential risks through a detailed examination of personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.
Core Principles of Safe Handling: A Proactive Stance
The cornerstone of laboratory safety is a proactive and informed approach. Before handling Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside, a thorough risk assessment should be conducted. This involves not only understanding the potential hazards of the compound itself but also considering the specific procedures and quantities being used.
Key Safety Considerations:
Inhalation: As a powdered substance, the primary route of exposure is through the inhalation of airborne particles.[3]
Dermal Contact: Direct skin contact may lead to irritation.[2]
Eye Contact: The powder can cause serious eye irritation.[2]
Ingestion: Accidental ingestion should be avoided through good laboratory hygiene.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
Task
Eye Protection
Hand Protection
Respiratory Protection
Body Protection
Weighing and Aliquoting (Powder)
Safety glasses with side shields or safety goggles.[5][6]
A half-mask or full-face respirator with appropriate particulate filters.[8][9]
Chemical-resistant apron or coveralls over a lab coat.[7][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that all safety measures are consistently applied. The following workflow provides a detailed, step-by-step methodology for handling Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside from receipt to disposal.
Receiving and Storage
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[10]
Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed.[4]
Weighing and Aliquoting the Powder
This procedure should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.[11]
Prepare the Work Area: Ensure the work surface is clean and uncluttered.
Don Appropriate PPE: Refer to the PPE table for weighing and aliquoting.
Tare the Weighing Vessel: Place a clean, tared weighing vessel on the analytical balance.
Transfer the Powder: Carefully transfer the desired amount of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside to the weighing vessel using a clean spatula. Avoid creating dust clouds.
Clean Up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Do not use a dry brush, as this can generate dust.
Seal the Container: Tightly seal the stock container and return it to its designated storage location.
Solution Preparation
Work in a Ventilated Area: Prepare solutions in a chemical fume hood or a well-ventilated laboratory bench.[12]
Add Solvent to Powder: Slowly add the desired solvent to the pre-weighed powder to avoid splashing and aerosolization.
Ensure Complete Dissolution: Mix gently until the compound is fully dissolved.
Label the Solution: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[11]
Waste Segregation: Dispose of waste containing Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside in a designated "non-halogenated organic waste" container.[6] Do not pour it down the drain.[13]
Contaminated Materials: Dispose of any contaminated materials, such as gloves, weighing paper, and pipette tips, in the appropriate solid chemical waste container.
Follow Institutional Guidelines: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
Exposure Type
Immediate Action
Inhalation
Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact
Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill
For small spills of the powder, carefully dampen the material with water and wipe it up with a damp cloth. For larger spills, evacuate the area and contact your institution's EHS department. Avoid creating dust.
Workflow for Safe Handling of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
Caption: A logical workflow for the safe handling of Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside.
References
Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, January 21).
Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
Personal Protective Equipment | US EPA. (2025, September 12).
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
Safety Data Sheet: Myricetin - Carl ROTH.
Safety assessment and oxidative stress evaluation of myricetin derivative-rich fraction from Syzygium malaccense in C57BL/6J mice - ProQuest.
Safety Assessment and Single-dose Toxicokinetics of the Flavouring Agent Myricitrin in Sprague–Dawley Rats - Toxicologic Pathology Resources. (2023, July 2).
Safety assessment and single-dose toxicokinetics of the flavouring agent, myricitrin, in Sprague Dawley rats | Request PDF - ResearchGate. (2025, August 9).
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).